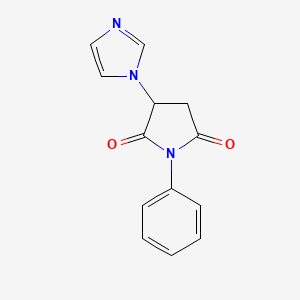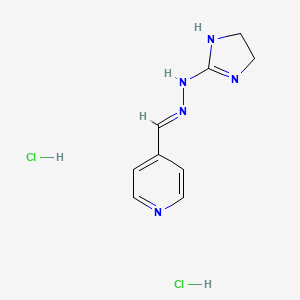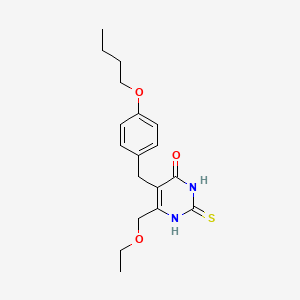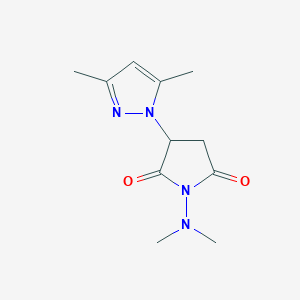
1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione
説明
1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione, also known as DMPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. DMPD is a pyrrolidine-based dye that exhibits unique optical and electronic properties, making it a promising candidate for various research applications.
作用機序
The mechanism of action of 1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione varies depending on its application. In medicinal chemistry, 1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of diseases such as Alzheimer's disease. In materials science, 1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione acts as a sensitizer in dye-sensitized solar cells, absorbing light and transferring electrons to the semiconductor material. In environmental science, 1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione acts as a fluorescent probe, binding to heavy metal ions and emitting fluorescence upon excitation.
Biochemical and Physiological Effects:
1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects depending on its application. In medicinal chemistry, 1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In materials science, 1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has been shown to improve the efficiency of dye-sensitized solar cells. In environmental science, 1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has been shown to selectively bind to heavy metal ions such as lead and mercury, making it a potential tool for water quality monitoring.
実験室実験の利点と制限
1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has several advantages and limitations for lab experiments. One advantage is its unique optical and electronic properties, which make it a versatile tool for various research applications. Another advantage is its relative ease of synthesis and purification. However, one limitation is the potential toxicity of 1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione, which may require special handling and disposal procedures. Another limitation is the limited solubility of 1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione in certain solvents, which may affect its performance in certain applications.
将来の方向性
There are several future directions for the research and development of 1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione. In medicinal chemistry, further studies are needed to evaluate the potential of 1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In materials science, further studies are needed to optimize the efficiency and stability of dye-sensitized solar cells using 1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione as a sensitizer. In environmental science, further studies are needed to evaluate the potential of 1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione as a fluorescent probe for the detection of heavy metal ions in water samples, and to develop new methods for the selective detection and removal of these pollutants. Overall, 1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione shows great promise as a versatile tool for various research applications, and further studies are needed to fully explore its potential.
科学的研究の応用
1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has been investigated as a potential drug candidate due to its ability to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease. In materials science, 1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has been used as a sensitizer in dye-sensitized solar cells, which are a promising alternative to traditional silicon-based solar cells. In environmental science, 1-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has been studied as a potential fluorescent probe for the detection of heavy metal ions in water samples.
特性
IUPAC Name |
1-(dimethylamino)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-7-5-8(2)14(12-7)9-6-10(16)15(11(9)17)13(3)4/h5,9H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEZLKZFWHLDIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CC(=O)N(C2=O)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[(2-methoxy-1-naphthyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B3831434.png)
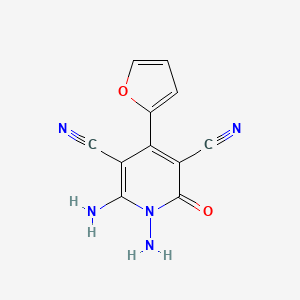
![1-(3-chlorophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3831459.png)
![4-[3-(4-methyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B3831467.png)

![1,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine](/img/structure/B3831477.png)
![3'-bromo-4'-imino-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carbonitrile](/img/structure/B3831485.png)
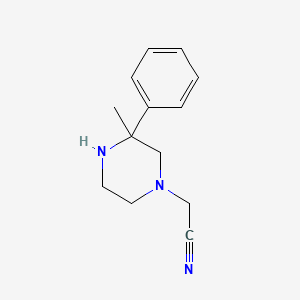
![[5-(1-phenylcyclopentyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3831500.png)


